![molecular formula C17H15NO2 B2598221 7-Methyl-1-phenethylindoline-2,3-dione CAS No. 708280-06-2](/img/structure/B2598221.png)
7-Methyl-1-phenethylindoline-2,3-dione
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Description
7-Methyl-1-phenethylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives. It is a type of isoindole-1,3-dione derivative, commonly known as phthalimides . These are important biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Medicine
7-Methyl-1-phenethylindoline-2,3-dione, as an indoline derivative, may have potential applications in medicine due to the biological activities associated with indole compounds. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties . Such a broad spectrum of activities makes it a valuable candidate for drug development and therapeutic interventions.
Agriculture
In agriculture, indoline derivatives like 7-Methyl-1-phenethylindoline-2,3-dione could be explored for their role as plant growth regulators. Indole-3-acetic acid, a plant hormone derived from tryptophan, is an example of an indole derivative with significant effects on plant growth . Research into similar compounds could lead to the development of new agricultural chemicals that enhance crop yield and resilience.
Material Science
The structural properties of 7-Methyl-1-phenethylindoline-2,3-dione make it a candidate for material science applications. Indane-1,3-dione, a related structure, is used as an electron acceptor in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications . This suggests potential uses in creating new materials with specific electronic or optical properties.
Environmental Science
Indoline derivatives have been studied for their environmental applications, particularly in the removal and degradation of environmental pollutants. Their potential bioactivity could be harnessed in bioremediation processes to treat contaminated water or soil .
Biochemistry
In biochemistry, the compound’s potential interaction with various biological receptors could be significant. It could serve as a scaffold for developing biochemical tools that modulate enzyme activity, receptor binding, or signal transduction pathways .
Pharmacology
Pharmacologically, 7-Methyl-1-phenethylindoline-2,3-dione could be used to synthesize new drugs with improved efficacy and reduced side effects. Its indoline structure is associated with a wide range of pharmacological activities, which could be beneficial in designing drugs for various diseases .
Neuroscience
The indoline scaffold is present in compounds that affect the central nervous system. Therefore, derivatives like 7-Methyl-1-phenethylindoline-2,3-dione could be investigated for their neuropharmacological effects, potentially leading to new treatments for neurological disorders .
Analytical Chemistry
Lastly, in analytical chemistry, the compound could be used in the synthesis of novel analytical reagents or as a standard in chromatographic analysis due to its distinct chemical structure. This could aid in the detection and quantification of various biological or environmental samples .
properties
IUPAC Name |
7-methyl-1-(2-phenylethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXTZPNVSXCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-phenethylindoline-2,3-dione |
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